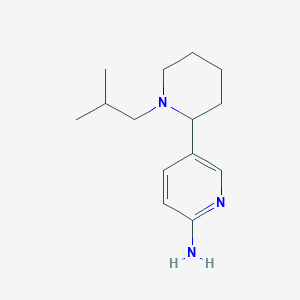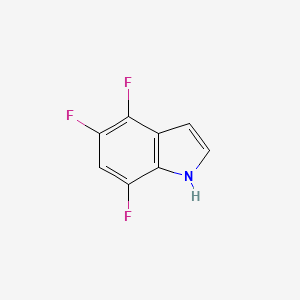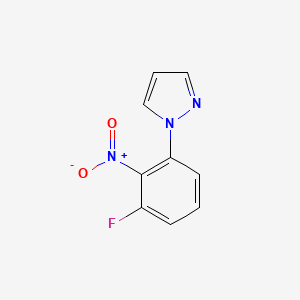
1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium salts. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The tetrafluoroborate anion contributes to the compound’s stability and ionic conductivity, making it useful in a wide range of applications.
Preparation Methods
The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with a suitable alkylating agent, such as propyl bromide, under controlled conditions. The resulting product is then treated with tetrafluoroboric acid to yield the desired ionic liquid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate has a wide range of scientific research applications:
Biology: The compound is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the formulation of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate involves its interaction with various molecular targets. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity .
Comparison with Similar Compounds
1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a butyl group instead of a propylidene group, offering different solubility and reactivity properties.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group, resulting in different physical and chemical properties compared to the propylidene derivative.
The uniqueness of this compound lies in its specific alkyl group, which influences its solubility, reactivity, and overall performance in various applications.
Properties
Molecular Formula |
C7H13BF4N2 |
|---|---|
Molecular Weight |
212.00 g/mol |
IUPAC Name |
1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h4-6H,3,7H2,1-2H3;/q+1;-1 |
InChI Key |
DJYONFUSEQIPJF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC=[N+]1CN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
